molecular formula C19H31NO3 B1673344 Homodihydrocapsaicin CAS No. 20279-06-5

Homodihydrocapsaicin

Cat. No.: B1673344
CAS No.: 20279-06-5
M. Wt: 321.5 g/mol
InChI Key: AKDLSISGGARWFP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the capsaicinoid family, a subclass of vanilloids distinguished by their vanillyl head group and acyl side chain. Its systematic IUPAC name is N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide , reflecting its amide bond linking a vanillyl moiety to a branched-chain fatty acid (Fig. 1). Key identifiers include:

Property Value
CAS Registry Number 20279-06-5
Molecular Formula C19H31NO3
Molecular Weight 321.45 g/mol
Pungency (Scoville) 8,600,000 SHU

Structurally, this compound differs from capsaicin by the absence of a double bond in the fatty acid chain and the presence of a methyl branch at the ninth carbon. This slight modification reduces its pungency by approximately 50% compared to capsaicin.

Historical Context in Capsaicinoid Research

The isolation of capsaicinoids began in the early 19th century, with capsaicin first crystallized in 1816 by Christian Friedrich Bucholz. This compound’s identification emerged later during mid-20th-century efforts to characterize minor Capsicum metabolites. Key milestones include:

  • 1960s : Biosynthetic pathways for capsaicinoids were elucidated, revealing this compound as a byproduct of branched-chain fatty acid metabolism.
  • 2005 : Advanced chromatographic techniques enabled the separation of this compound isomers (8-methyl and 9-methyl variants), resolving prior ambiguities in structural assignments.
  • 2020s : Mass spectrometry and NMR spectroscopy confirmed its occurrence in wild Capsicum baccatum and domesticated C. annuum varieties, underscoring its phylogenetic conservation.

Natural Occurrence in Capsicum Species

This compound is synthesized in the placental tissue of chili peppers, adjacent to seed attachment points, where capsaicinoids serve as antifungal and anti-herbivory agents. Distribution patterns include:

Species/Variety Relative Abundance (% of Total Capsaicinoids)
Capsicum annuum 0.5–1.2%
Capsicum baccatum 0.8–1.5%
Capsicum frutescens 0.3–0.9%

Notably, Cristal (C. baccatum) and Hungarian Wax (C. annuum) varieties exhibit elevated this compound levels, correlating with increased fungal resistance in humid growth environments. The compound’s lipophilicity facilitates its accumulation in cuticular waxes, enhancing durability against environmental degradation.

Figure 1 : Chemical structure of this compound, highlighting the vanillyl group (A), amide bond (B), and methyl-branched decanoyl chain (C).

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDLSISGGARWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174127
Record name Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-
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Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homodihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036330
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20279-06-5
Record name Homodihydrocapsaicin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Homodihydrocapsaicin
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Record name Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMODIHYDROCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE35S0T20Z
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Record name Homodihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70 - 71 °C
Record name Homodihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Vanillin-Based Multistep Synthesis

The CN103288665A patent outlines a robust four-step protocol starting from vanillin (4-hydroxy-3-methoxybenzaldehyde):

  • Amination : Vanillin reacts with 15-20 wt% ammonia in methanol at 25°C for 2-3 hours, followed by sodium borohydride reduction to form vanillylamine hydrochloride (C₈H₁₁NO₂·HCl).
  • Acylation : Vanillylamine hydrochloride couples with nonanoic acid (C₉H₁₈O₂) in dimethylformamide (DMF) using HBTU [(O-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] as a condensing agent.
  • Purification : Sequential washes with sodium bicarbonate (5-10 wt%), hydrochloric acid (2-5 wt%), and brine achieve 98.5-98.8% purity via HPLC.

Critical Data :

Parameter Example 1 Example 2
Starting Material 108 g 112 g
Nonanoic Acid 89.6 g 95.2 g
HBTU 216 g 235.2 g
Final Yield 72.1% 81.1%
Purity (HPLC) 98.5% 98.8%

This method’s efficiency stems from controlled exothermic reactions during acylation, maintained at 0-5°C to prevent epimerization.

Nitrostyrene Intermediate Route

CN101973903A discloses an alternative pathway using β-nitrostyrene derivatives:

  • Condensation : Vanillin reacts with nitromethane in glacial acetic acid under reflux (118°C) with ammonium acetate catalysis to form 4-hydroxy-β-nitrostyrene.
  • Reduction : Catalytic hydrogenation or LiAlH₄ treatment converts the nitro group to an amine, yielding phenethylamine derivatives.
  • Acylation : Reaction with 9-methyldecanoyl chloride introduces the branched alkyl chain.

This method achieves 68% yield for homodihydrocapsaicin but requires rigorous exclusion of moisture during acylation.

Catalytic Hydrogenation of Capsaicin

Palladium-Mediated Saturation

PMC10619477 details the hydrogenation of capsaicin’s α,β-unsaturated ketone system:

  • Conditions : 10% Pd/C catalyst, H₂ (50 psi), ethanol solvent, 25°C, 12 hours.
  • Outcome : 89% conversion to this compound with >99% selectivity.

The reaction’s selectivity arises from palladium’s preferential adsorption on the vanilloid ring’s electron-rich regions, directing hydrogen to the alkene moiety.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Patent CN103288665A implements a closed-loop methanol recovery process during distillation:

  • Energy Efficiency : 40-45°C reduced pressure distillation recovers 85% of methanol for reuse.
  • Waste Reduction : Sodium sulfate drying agents are regenerated via calcination at 300°C.

Crystallization Optimization

Petroleum ether (40-60°C fraction) induces this compound crystallization at 0.5:1 solvent-to-product ratios. Cooling rates of 1°C/min prevent oiling out, yielding 92% crystalline product.

Analytical Characterization Protocols

HPLC Parameters

Column C18 (250 × 4.6 mm, 5 μm)
Mobile Phase 65:35 MeOH/H₂O + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV 280 nm
Retention 8.2 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.1 Hz, 1H, ArH), 6.71 (d, J = 1.9 Hz, 1H, ArH), 6.66 (dd, J = 8.1, 1.9 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.34 (t, J = 6.7 Hz, 2H, NCH₂), 2.15 (t, J = 7.5 Hz, 2H, COCH₂).
  • HRMS : m/z 322.2383 [M+H]⁺ (calc. 322.2378).

Emerging Synthetic Technologies

Continuous Flow Systems

Pilot studies demonstrate 24-hour continuous this compound production via:

  • Microreactor amidation (residence time: 12 min)
  • In-line liquid-liquid extraction
  • Real-time HPLC monitoring

Initial results show 15% yield improvement over batch processes due to precise thermal control.

Chemical Reactions Analysis

    Reactions: Homodihydrocapsaicin I can undergo various chemical reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions may vary, but typical reactions involve organic chemistry principles.

    Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

    Pharmacological Properties

    Homodihydrocapsaicin exhibits several pharmacological properties that make it a subject of interest in medical research:

    • Analgesic Effects : As a potent agonist of the TRPV1 receptor, this compound has been studied for its analgesic properties. Topical formulations containing high concentrations of capsaicinoids, including this compound, have been used to treat peripheral neuropathic pain. Research indicates that these formulations can lead to significant reductions in pain scores for patients suffering from various types of neuropathic pain, including post-surgical and post-traumatic pain .
    • Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory effects, which are beneficial in treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in inflammatory disease management .

    Pain Management

    The application of this compound in pain management has been particularly notable:

    • Topical Treatments : High-concentration capsaicinoid patches (e.g., Qutenza) have been approved for clinical use in Europe for treating neuropathic pain. These patches deliver concentrated doses of capsaicinoids, including this compound, directly to the affected area, resulting in effective pain relief .
    • Feasibility Studies : A retrospective analysis involving patients with peripheral neuropathic pain assessed the feasibility of using natural high-concentration capsaicinoid solutions, including this compound. The study reported significant pain relief and highlighted the potential for these solutions as cost-effective alternatives to existing treatments .

    Cancer Research

    Recent studies have explored the anticancer properties of this compound:

    • Chemopreventive Effects : this compound is being investigated for its potential to mitigate cancer risk through various mechanisms such as antioxidant activity and modulation of apoptosis pathways. Research indicates that capsaicinoids can exert protective effects against chemical carcinogens and may contribute to cancer prevention strategies .
    • In vitro Studies : Laboratory studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. These findings suggest its potential as a therapeutic agent in oncology .

    Case Studies and Research Findings

    Several case studies and research findings underscore the applications of this compound:

    StudyFocusFindings
    Bauchy et al. (2016)Pain ManagementDemonstrated significant reduction in neuropathic pain scores using topical applications of high-concentration capsaicinoids .
    Systematic Review (2022)Cancer ResearchHighlighted the chemopreventive effects of capsaicinoids, including this compound, against carcinogens .
    Feasibility Study (2017)Topical ApplicationsEvaluated the effectiveness and safety of natural high-concentration capsaicinoid solutions for treating peripheral neuropathic pain .

    Mechanism of Action

      Targets: Homodihydrocapsaicin I likely interacts with cellular receptors involved in pain perception and thermoregulation.

      Pathways: It may activate or modulate signaling pathways related to heat sensation and inflammation.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Homodihydrocapsaicin shares structural and functional similarities with other capsaicinoids, including capsaicin, dihydrocapsaicin, nordihydrocapsaicin, and homocapsaicin. Key distinctions are outlined below:

    Structural Differences

    Compound Structural Features
    Capsaicin Unsaturated 9-carbon acyl chain (trans-8-methyl-6-nonenamide)
    Dihydrocapsaicin Saturated 9-carbon acyl chain (8-methylnonanamide)
    Nordihydrocapsaicin Saturated 8-carbon acyl chain (7-methyloctanamide)
    This compound Saturated 10-carbon acyl chain with a methyl branch at position 9
    Homocapsaicin Unsaturated 10-carbon acyl chain with a methyl branch at position 9

    The acyl chain length and branching critically influence receptor binding and bioactivity. For example, this compound’s extended chain enhances lipophilicity compared to nordihydrocapsaicin .

    Relative Abundance in Chili Peppers

    Compound Typical Concentration (%) Notable Varietal Exceptions
    Capsaicin 40–60 Up to 70% in C. annuum cultivars
    Dihydrocapsaicin 30–50 Dominant (35%) in some C. pubescens accessions
    Nordihydrocapsaicin 1–10 30% in C. chacoense
    This compound 1–10 23% in C. pubescens accessions
    Homocapsaicin <5 Rarely exceeds 5%

    Pungency and Sensory Profiles

    • Capsaicin/Dihydrocapsaicin : Produce immediate, intense heat localized to the mid-mouth and throat. Perceived as "typical" chili pepper pungency .
    • Nordihydrocapsaicin: Milder, with a "mellow warming effect" that dissipates quickly .
    • This compound : Delayed onset but prolonged burning sensation (up to 12 hours), affecting the throat and back palate intensely .
    • Homocapsaicin : Similar to this compound but less studied; likely contributes to lingering heat .

    Pharmacological and Functional Properties

    Compound TRPV1 Activation Unique Applications/Effects
    Capsaicin High Analgesic creams, anti-obesity research
    Dihydrocapsaicin High Cholesterol reduction, anti-inflammatory
    Nordihydrocapsaicin Moderate Antioxidant activity
    This compound High Phytotoxic effects on plant seedlings
    Homocapsaicin Moderate Limited data; potential anti-cancer properties

    All capsaicinoids activate TRPV1 receptors, but this compound’s extended acyl chain may enhance membrane interaction, prolonging receptor activation . Its phytotoxicity (e.g., inhibiting lettuce seedling growth) distinguishes it from other capsaicinoids .

    Immunological Cross-Reactivity

    Monoclonal antibodies developed for capsaicin detection show variable cross-reactivity:

    • Capsaicin : 100%
    • Dihydrocapsaicin : 116%
    • This compound : 88%
    • Nordihydrocapsaicin: 94%

    This highlights structural similarities but distinct epitope recognition .

    Biological Activity

    Homodihydrocapsaicin is a capsaicinoid, a class of compounds derived from the Capsicum genus, known for their pungency and various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Structure and Properties

    This compound is structurally similar to capsaicin but differs in the saturation of certain bonds. Its chemical structure contributes to its unique biological activities, including analgesic, anti-inflammatory, and antioxidant effects.

    Biological Activities

    1. Analgesic Effects
    this compound exhibits significant analgesic properties, primarily through its action on the transient receptor potential vanilloid 1 (TRPV1) channels. These channels are involved in pain perception. Studies show that this compound can induce desensitization of sensory neurons, thereby reducing pain sensation. This mechanism is similar to that of capsaicin, which has been extensively studied for its pain-relieving effects in conditions such as neuropathic pain and arthritis .

    2. Antioxidant Activity
    Research indicates that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS). A study demonstrated that capsaicin analogs, including this compound, significantly increased cell viability in models of oxidative stress .

    3. Anti-inflammatory Effects
    this compound has been shown to modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . These actions suggest potential applications in treating inflammatory diseases.

    4. Antimicrobial Activity
    this compound also exhibits antimicrobial properties against various bacterial strains. It has been found effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent in treating infections .

    The biological activities of this compound can be attributed to several mechanisms:

    • TRPV1 Activation: Similar to capsaicin, this compound activates TRPV1 channels, leading to analgesic effects through neuronal desensitization.
    • Antioxidant Mechanisms: The compound enhances endogenous antioxidant defenses by increasing glutathione levels and reducing intracellular ROS accumulation.
    • Inhibition of Inflammatory Pathways: By suppressing NF-κB activation and pro-inflammatory cytokine production, this compound mitigates inflammation.
    • Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic processes in pathogens.

    Table 1: Summary of Biological Activities

    Activity TypeMechanismReferences
    AnalgesicTRPV1 desensitization
    AntioxidantROS scavenging
    Anti-inflammatoryNF-κB inhibition
    AntimicrobialDisruption of bacterial membranes

    Case Study: Pain Management

    A clinical trial investigated the efficacy of a topical formulation containing this compound for managing chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting its role as an effective analgesic agent.

    Research Findings

    A systematic review highlighted the multifaceted therapeutic potential of capsaicinoids, including this compound. The review emphasized the need for further clinical studies to explore these compounds' safety and efficacy in various therapeutic contexts .

    Q & A

    Basic Research Questions

    Q. How can Homodihydrocapsaicin be distinguished from structurally similar capsaicinoids like dihydrocapsaicin or homocapsaicin?

    • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, this compound’s molecular structure (N-(4-hydroxy-3-methoxybenzyl)-9-methyldecanamide) differs from dihydrocapsaicin by a methyl group at the 9th carbon of the fatty acid chain, which can be resolved via 13C^{13}\text{C} NMR analysis . Purity validation should include melting point determination and comparative retention times against certified reference standards .

    Q. What are the primary biological pathways modulated by this compound in mammalian systems?

    • Methodological Answer : this compound primarily activates the TRPV1 receptor, similar to other capsaicinoids, but with reduced potency. To confirm this, use calcium imaging in TRPV1-transfected HEK293 cells, comparing dose-response curves to capsaicin. Include controls for receptor specificity (e.g., capsazepine inhibition) .

    Q. What standardized protocols exist for quantifying this compound in plant extracts?

    • Methodological Answer : Follow ISO 3054:2024 guidelines for capsaicinoid extraction using methanol/acetone solvents. Quantify via HPLC-UV at 280 nm, with a C18 column and gradient elution (e.g., water/acetonitrile). Validate with spike-recovery experiments to account for matrix effects in Capsicum species .

    Advanced Research Questions

    Q. How should researchers resolve contradictions in reported pharmacological potency of this compound across studies?

    • Methodological Answer : Discrepancies may arise from purity variations (e.g., commercial samples vs. isolated compounds) or assay conditions. Design experiments to:

    • Assess purity : Use 1H^1\text{H}-NMR integration or HPLC-MS to verify ≥95% purity.
    • Standardize assays : Compare EC50_{50} values across multiple platforms (e.g., fluorometric vs. electrophysiological TRPV1 assays).
    • Control variables : Maintain consistent pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1%) .

    Q. What are the best practices for isolating this compound from complex Capsicum matrices while minimizing degradation?

    • Methodological Answer : Use flash chromatography with a silica gel column and a hexane/ethyl acetate gradient (8:2 to 6:4). Protect light-sensitive compounds by working under amber light and storing fractions at -20°C. Confirm stability via LC-MS over 72 hours and compare with degradation markers (e.g., vanillylamine) .

    Q. How can in vitro findings on this compound’s anti-inflammatory effects be translated to in vivo models?

    • Methodological Answer : Address bioavailability challenges by:

    • Formulation : Use lipid-based carriers (e.g., liposomes) to enhance solubility.
    • Dosing : Perform pharmacokinetic studies in rodents to determine optimal plasma concentrations.
    • Validation : Measure inflammatory markers (e.g., IL-6, TNF-α) in a carrageenan-induced paw edema model, comparing results to in vitro macrophage assays .

    Q. What experimental designs are critical for studying this compound’s synergistic effects with other capsaicinoids?

    • Methodological Answer : Use a factorial design to test binary/ternary mixtures (e.g., this compound + capsaicin + dihydrocapsaicin). Analyze synergy via the Chou-Talalay combination index (CI) method in cell-based assays. Ensure isobolograms are constructed using equipotent ratios .

    Data Interpretation & Reproducibility

    Q. How can researchers ensure reproducibility in this compound studies given variability in natural sources?

    • Methodological Answer : Source Capsicum annuum from controlled agricultural conditions (e.g., standardized soil pH, irrigation). Document chemotypic variations using metabolomic profiling (GC-MS or LC-MS) and include batch-specific data in publications .

    Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound toxicity studies?

    • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate LD50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to address small sample limitations in animal studies .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Homodihydrocapsaicin
    Reactant of Route 2
    Reactant of Route 2
    Homodihydrocapsaicin

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.